molecular formula C8H17NO B13246847 1-(1-Aminopropyl)cyclopentan-1-ol

1-(1-Aminopropyl)cyclopentan-1-ol

Cat. No.: B13246847
M. Wt: 143.23 g/mol
InChI Key: DLHDJVGPZJXSEL-UHFFFAOYSA-N
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Description

1-(1-Aminopropyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H17NO It is a cyclopentanol derivative where the hydroxyl group is substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminopropyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 1-aminopropane in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopentanone with 1-aminopropane. This process is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base at elevated temperatures.

Major Products:

    Oxidation: Cyclopentanone derivatives or carboxylic acids.

    Reduction: Cyclopentanol derivatives or primary amines.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

1-(1-Aminopropyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

    Cyclopentanol: A simple cyclopentanol derivative without the aminopropyl group.

    1-Isopropylcyclopentanol: A cyclopentanol derivative with an isopropyl group instead of an aminopropyl group.

Comparison: 1-(1-Aminopropyl)cyclopentan-1-ol is unique due to the presence of both hydroxyl and aminopropyl groups, which confer distinct chemical and biological properties. Unlike cyclopentanol, it can participate in a wider range of chemical reactions and has potential biological activity. Compared to 1-isopropylcyclopentanol, the aminopropyl group provides additional sites for interaction with molecular targets, enhancing its versatility in research applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(1-aminopropyl)cyclopentan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-7(9)8(10)5-3-4-6-8/h7,10H,2-6,9H2,1H3

InChI Key

DLHDJVGPZJXSEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCC1)O)N

Origin of Product

United States

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